1-(1,3,4-Thiadiazol-2-yl)ethanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3,4-Thiadiazol-2-yl)ethanamine;hydrochloride is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The presence of the thiadiazole ring imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Mechanism of Action
Target of Action
1,3,4-thiadiazole derivatives, to which at18924 belongs, have been reported to exhibit potent antimicrobial activity . They have been tested against various microorganisms such as E. coli, B. mycoides, and C. albicans .
Mode of Action
It is known that 1,3,4-thiadiazole derivatives interact with their targets, leading to their antimicrobial effects . The specific interactions and resulting changes at the molecular level are subjects of ongoing research.
Biochemical Pathways
It is known that 1,3,4-thiadiazole derivatives can interfere with various biological processes, leading to their antimicrobial effects . The specific pathways and their downstream effects are yet to be elucidated.
Result of Action
It has been reported that some 1,3,4-thiadiazole derivatives exhibit antimicrobial activity, suggesting that they may inhibit the growth of certain microorganisms . The specific effects of AT18924 at the molecular and cellular levels are subjects of ongoing research.
Biochemical Analysis
Biochemical Properties
The biochemical properties of AT18924 are largely determined by its 1,3,4-thiadiazole core. This core is known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Some 1,3,4-thiadiazole derivatives have been found to exhibit antimicrobial activity, suggesting that AT18924 may also influence cell function
Molecular Mechanism
The molecular mechanism of action of AT18924 is not well-defined. It is known that 1,3,4-thiadiazole derivatives can interact with various biomolecules, potentially leading to changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3,4-Thiadiazol-2-yl)ethanamine;hydrochloride typically involves the reaction of hydrazonoyl halides with thiocyanates, thiosemicarbazides, or carbon disulfide . One common method involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-(methylthio)carbonthioyl hydrazones in absolute ethanol in the presence of triethylamine . The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, solvent, and reaction time. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-(1,3,4-Thiadiazol-2-yl)ethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiadiazole derivatives. These products retain the core thiadiazole structure but exhibit different chemical and biological properties due to the modifications.
Scientific Research Applications
1-(1,3,4-Thiadiazol-2-yl)ethanamine;hydrochloride has a wide range of scientific research applications:
Comparison with Similar Compounds
1-(1,3,4-Thiadiazol-2-yl)ethanamine;hydrochloride can be compared with other similar compounds such as:
1,3,4-Thiadiazole-2-thiol: Known for its antifungal and antibacterial activities.
1,3,4-Thiadiazole-5-carboxylic acid: Used in the synthesis of various pharmaceuticals and agrochemicals.
1,3,4-Thiadiazole-2-amine: Exhibits anticancer and antimicrobial properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and biological activity compared to other thiadiazole derivatives.
Properties
IUPAC Name |
1-(1,3,4-thiadiazol-2-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3S.ClH/c1-3(5)4-7-6-2-8-4;/h2-3H,5H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOJCCEABBPIFFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=CS1)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.